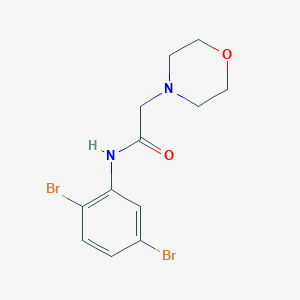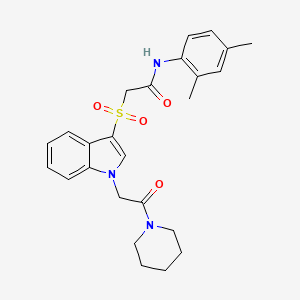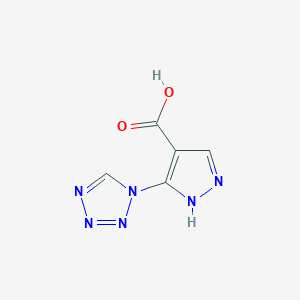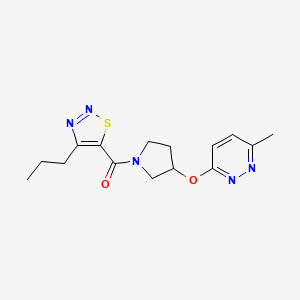
N-(2,5-dibromophenyl)-2-(morpholin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dibromophenyl)-2-(morpholin-4-yl)acetamide, also known as DBAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DBAA is a small molecule that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Scientific Research Applications
Antifungal Activity
N-(2,5-dibromophenyl)-2-(morpholin-4-yl)acetamide and its derivatives have shown promising results in antifungal applications. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives exhibit significant fungicidal activity against Candida and Aspergillus species. These compounds have demonstrated in vivo efficacy in a murine model of systemic Candida albicans infection, indicating their potential in treating fungal infections (Bardiot et al., 2015).
Antimicrobial Properties
This chemical compound has also been explored for its antimicrobial properties. Research has shown that certain derivatives exhibit activity against various microbial species. For example, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been tested for their antimicrobial effectiveness and displayed varying degrees of activity against selected microbial species (Gul et al., 2017).
Corrosion Inhibition
In the field of materials science, derivatives of N-(2,5-dibromophenyl)-2-(morpholin-4-yl)acetamide have been studied for their role as corrosion inhibitors. Mannich bases such as N-[morpholin-4-yl(phenyl)methyl]acetamide have shown effectiveness in inhibiting the corrosion of mild steel in acidic environments, as evidenced by various electrochemical and surface analysis techniques (Nasser & Sathiq, 2016, 2017).
Synthesis and Structural Studies
Structural studies and synthesis of related compounds are also a significant aspect of research. Investigations into the crystal structures of (oxothiazolidin-2-ylidene)acetamides have been conducted, providing insights into the molecular configurations of these derivatives (Galushchinskiy et al., 2017).
Neuroprotective Effects
Moreover, some novel derivatives bearing the morpholine moiety, similar to N-(2,5-dibromophenyl)-2-(morpholin-4-yl)acetamide, have shown neuroprotective effects. These compounds have been evaluated for their inhibitory activity against acetylcholinesterase and butylcholinesterase, indicating potential applications in treating neurodegenerative diseases (Sameem et al., 2017).
properties
IUPAC Name |
N-(2,5-dibromophenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Br2N2O2/c13-9-1-2-10(14)11(7-9)15-12(17)8-16-3-5-18-6-4-16/h1-2,7H,3-6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYZTKFAVHOMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC(=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dibromophenyl)-2-(morpholin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2438160.png)
![N-[2-[3-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2438162.png)
![N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B2438164.png)
![5-(2-methoxyacetyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2438169.png)
![ethyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2438170.png)
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-2-methylpropanamide](/img/structure/B2438171.png)

![3,5-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2438173.png)
![1-(4-bromobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2438175.png)
![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2438177.png)


